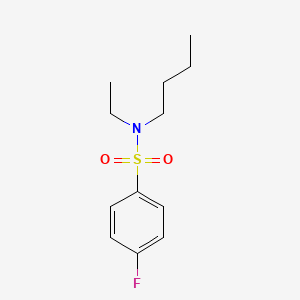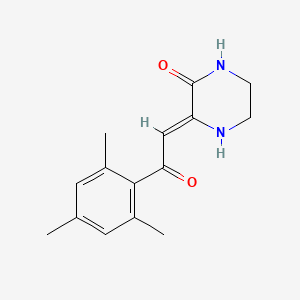
3-(2-mesityl-2-oxoethylidene)-2-piperazinone
Vue d'ensemble
Description
3-(2-mesityl-2-oxoethylidene)-2-piperazinone is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.136827821 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Syntheses of Polyamides Containing Theophylline and Thymine
The synthesis of polyamides incorporating theophylline and thymine demonstrates the utility of piperazine-based compounds in polymer chemistry. Hattori and Kinoshita (1979) synthesized dicarboxylic acid derivatives through the addition reaction of theophylline and thymine to dimethyl methylenesuccinate, followed by polycondensation with diamines including piperazine. These polyamides, soluble in various solvents, highlight the structural versatility and application of piperazine derivatives in developing new polymeric materials (Hattori & Kinoshita, 1979).
Degradation of Aqueous Piperazine in Carbon Dioxide Capture
In the context of environmental science, the degradation resistance of aqueous piperazine solutions during carbon dioxide capture processes underscores the compound's stability and efficiency. Freeman et al. (2010) demonstrated that concentrated piperazine solutions exhibit significant resistance to thermal degradation and oxidation, making them advantageous for use in carbon dioxide absorption/stripping processes. This stability enables higher temperatures and pressures in the stripper, potentially leading to energy savings (Freeman, Davis, & Rochelle, 2010).
Discovery and Synthesis of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
In the pharmaceutical research domain, the development of non-nucleoside HIV-1 reverse transcriptase inhibitors featuring piperazine scaffolds exemplifies the therapeutic potential of piperazine derivatives. Romero et al. (1994) synthesized a series of bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than earlier compounds, leading to the clinical evaluation of atevirdine mesylate for HIV-1 treatment. This research highlights the critical role of piperazine derivatives in designing novel antiviral agents (Romero et al., 1994).
Novel Bis(Pyrazole-Benzofuran) Hybrids as Bacterial Biofilm and MurB Inhibitors
Exploring antibacterial agents, Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm inhibition and MurB enzymatic inhibition. These compounds, particularly effective against MRSA and VRE strains, illustrate the application of piperazine derivatives in addressing antibiotic resistance and bacterial biofilm-associated infections (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
(3Z)-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethylidene]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-6-10(2)14(11(3)7-9)13(18)8-12-15(19)17-5-4-16-12/h6-8,16H,4-5H2,1-3H3,(H,17,19)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJORPJTUQUBP-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=C2C(=O)NCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C(=O)/C=C\2/C(=O)NCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4623595.png)
![METHYL 2-({[4-(5-CHLORO-2-METHOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4623603.png)
![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![2-[(2,4-DICHLOROBENZYL)SULFANYL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4623612.png)
![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)
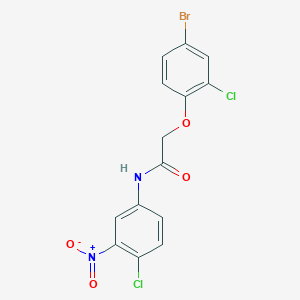
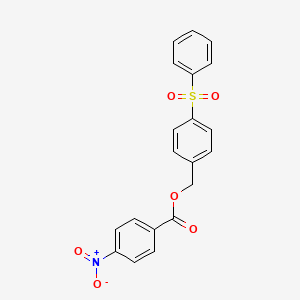
![3,5-DIETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4623646.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623651.png)
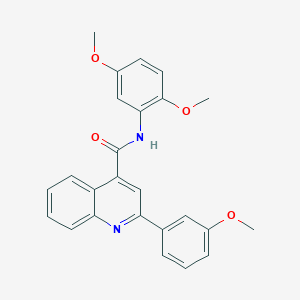
![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)
